REACTION_CXSMILES
|
Cl.[C:2](=[NH:12])(OCC)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]CC.[Na+].[C:17]([NH:20][NH2:21])(=O)[CH3:18]>CCO>[CH3:18][C:17]1[NH:20][N:21]=[C:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:12]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(OCC)=N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 6 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated NaCl was filtrated off
|
Type
|
WASH
|
Details
|
washed with EtOH (14 mL)
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layers were back-extracted with tert-butyl methyl ether (50 mL)
|
Type
|
ADDITION
|
Details
|
After addition of dry ice
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH=7 by addition of HCl (25% aqueous solution)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (6×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Type
|
CUSTOM
|
Details
|
after purification by flash chromatography (
|
Reaction Time |
6 d |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=NN1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |